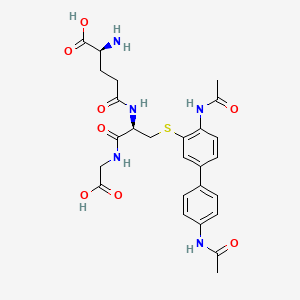
2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one is a heterocyclic compound that features a fused furan and azepine ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one typically involves the annulation of an azepine ring to a five-membered heteroaromatic ring. One common method includes the rearrangement of azido compounds followed by ring expansion reactions . For instance, the tetraphenylporphyrin iron chloride catalyzed rearrangement of methyl 2-azido-4-(1-benzylpiperidin-4-ylidene) but-2-enoate can be used to construct the azepine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the azepine ring.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogens or other functional groups .
科学的研究の応用
2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as cytotoxic agents against various cancer cell lines.
Biological Studies: It can be used to study the inhibition of enzymes like cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Pharmaceutical Development: The compound’s unique structure makes it a candidate for developing new drugs targeting specific molecular pathways.
作用機序
The mechanism of action of 2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to cytotoxic effects in cancer cells . The specific pathways involved include the formation of strong hydrogen bonds and electrostatic interactions with the enzyme’s active site .
類似化合物との比較
Similar Compounds
Tetrahydropyrrolo[3,2-c]azepin-4-ones: These compounds share a similar azepine ring structure and have shown cytotoxic activity against cancer cell lines.
2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one: This compound is structurally similar and can undergo similar chemical reactions.
Uniqueness
What sets 2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one apart is its specific functional groups, which confer unique reactivity and biological activity. Its ability to form strong hydrogen bonds and electrostatic interactions makes it a potent inhibitor of enzymes like CDKs .
特性
| 61190-66-7 | |
分子式 |
C9H10N2O4 |
分子量 |
210.19 g/mol |
IUPAC名 |
3-methyl-2-nitro-5,6,7,8-tetrahydrofuro[3,2-c]azepin-4-one |
InChI |
InChI=1S/C9H10N2O4/c1-5-7-6(15-9(5)11(13)14)3-2-4-10-8(7)12/h2-4H2,1H3,(H,10,12) |
InChIキー |
WDKROQKNZOYXFR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=C1C(=O)NCCC2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12799872.png)
